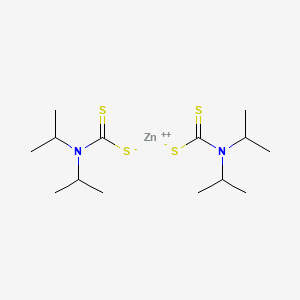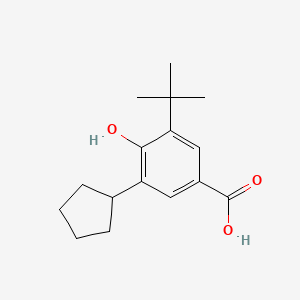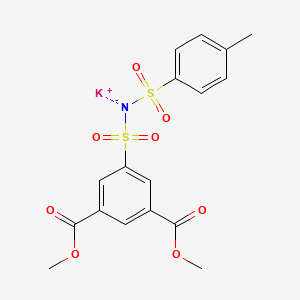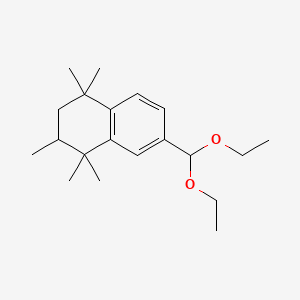![molecular formula C14H17N3 B12679686 2-[(5-Amino-2-methylphenyl)methyl]benzene-1,3-diamine CAS No. 94213-30-6](/img/structure/B12679686.png)
2-[(5-Amino-2-methylphenyl)methyl]benzene-1,3-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(5-Amino-2-methylphenyl)methyl]benzene-1,3-diamine is a chemical compound with the molecular formula C14H17N3 and a molecular weight of 227.31 g/mol . This compound is known for its unique structure, which includes two amino groups and a methyl group attached to a benzene ring. It is used in various scientific research applications due to its interesting chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Amino-2-methylphenyl)methyl]benzene-1,3-diamine typically involves the reaction of 2-amino-6-methylbenzaldehyde with 1,3-diaminobenzene under specific conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields . The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product is of high purity.
化学反応の分析
Types of Reactions
2-[(5-Amino-2-methylphenyl)methyl]benzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like halogens or alkylating agents[][3].
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Halogens, alkylating agents; often conducted in the presence of a base or acid catalyst[][3].
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted benzene derivatives[3][3].
科学的研究の応用
2-[(5-Amino-2-methylphenyl)methyl]benzene-1,3-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in cancer research.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 2-[(5-Amino-2-methylphenyl)methyl]benzene-1,3-diamine exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular signaling pathways . The exact mechanism can vary depending on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine: Known for its use as a selective inhibitor of protein kinase C.
3,4’-Diaminodiphenylmethane: Another compound with similar structural features but different applications.
Uniqueness
What sets 2-[(5-Amino-2-methylphenyl)methyl]benzene-1,3-diamine apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
特性
CAS番号 |
94213-30-6 |
|---|---|
分子式 |
C14H17N3 |
分子量 |
227.30 g/mol |
IUPAC名 |
2-[(5-amino-2-methylphenyl)methyl]benzene-1,3-diamine |
InChI |
InChI=1S/C14H17N3/c1-9-5-6-11(15)7-10(9)8-12-13(16)3-2-4-14(12)17/h2-7H,8,15-17H2,1H3 |
InChIキー |
YMQZQNVOGOKUOP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)N)CC2=C(C=CC=C2N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


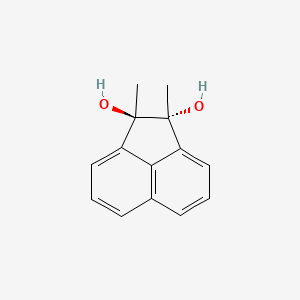
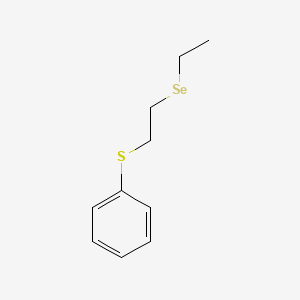


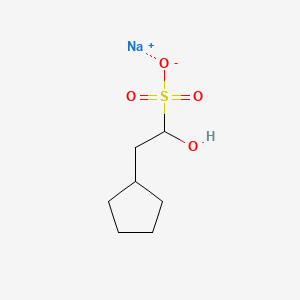
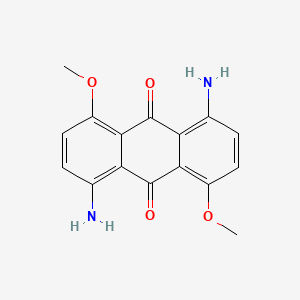

![2-[(Tributylstannyl)oxy]-N-[2-[(tributylstannyl)oxy]ethyl]ethylamine](/img/structure/B12679633.png)
